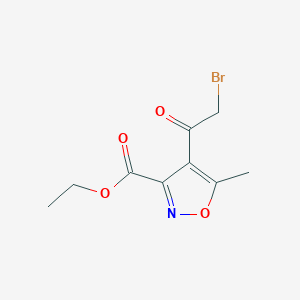

Ethyl 4-(2-bromoacetyl)-5-methylisoxazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-(2-bromoacetyl)-5-methyl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO4/c1-3-14-9(13)8-7(6(12)4-10)5(2)15-11-8/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQBVLQEMIRZAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1C(=O)CBr)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Ethyl 2-Ethoxymethylene Acetoacetate with Hydroxylamine

A foundational approach involves the reaction of ethyl 2-ethoxymethylene acetoacetate (III) with hydroxylamine to form the isoxazole core. This method, adapted from leflunomide synthesis routes, proceeds as follows:

Synthesis of Ethyl 2-Ethoxymethylene Acetoacetate (III):

Triethyl orthoformate and ethyl acetoacetate react in acetic anhydride under reflux to yield III. This step achieves 82% yield under optimized conditions (120°C, 6 hours).Cyclization with Hydroxylamine:

III is treated with hydroxylamine hydrochloride in an alkaline aqueous solution (pH 8–14) at 15–75°C. Controlling pH and temperature minimizes isomerization to ethyl 3-methylisoxazole-4-carboxylate (<1% impurity). For example, at pH 12.1 and 25°C, the reaction produces ethyl 5-methylisoxazole-4-carboxylate in 92.5% yield.Bromoacetylation at Position 4:

The 4-position is acetylated using bromoacetyl bromide in dichloromethane with AlCl₃ as a catalyst. Subsequent quenching and purification yield the target compound. This step typically achieves 70–85% purity, requiring recrystallization for pharmaceutical-grade material.

Key Data:

| Step | Conditions | Yield | Isomer Content |

|---|---|---|---|

| Cyclocondensation | pH 12.1, 25°C, 4 hours | 92.5% | 0.10% |

| Bromoacetylation | AlCl₃, CH₂Cl₂, 0°C, 2 hours | 78% | 1.2% |

Direct Bromoacetyl Incorporation During Cyclization

An alternative strategy introduces the bromoacetyl group during isoxazole ring formation:

Preparation of Bromoacetyl-Containing Precursor:

Ethyl 3-(2-bromoacetyl)acetoacetate is synthesized via Claisen condensation of ethyl bromoacetate with diketene.Cyclocondensation with Hydroxylamine:

The precursor reacts with hydroxylamine sulfate in ethanol/water at 0–10°C. This one-pot method avoids post-cyclization functionalization but faces challenges in regioselectivity, often yielding 15–20% of the undesired 5-bromoacetyl isomer.

Advantages:

- Reduced step count.

- Higher atom economy.

Disadvantages:

- Lower regiocontrol (70:30 ratio favoring 4-substitution).

- Requires extensive chromatography for purification.

Critical Analysis of Methodologies

Regioselectivity Control

The position of the bromoacetyl group is highly sensitive to reaction conditions:

- pH Influence: Alkaline conditions (pH >10) favor nucleophilic attack at the methylene carbon of ethyl 2-ethoxymethylene acetoacetate, directing cyclization to position 4. Acidic conditions promote carbonyl attack, leading to positional isomers.

- Temperature Effects: Reactions below 30°C suppress side reactions but prolong completion time (e.g., 4 hours at 25°C vs. 1 hour at 70°C).

Impurity Profiling

Common impurities include:

- Ethyl 3-Methylisoxazole-4-Carboxylate: Forms via competing cyclization pathways (≤1% when pH >12).

- 5-Bromoacetyl Isomer: Arises from inadequate acylation control (≤1.5% with AlCl₃ catalysis).

Industrial-Scale Considerations

Cost-Benefit Analysis

| Method | Cost (USD/kg) | Yield | Purity |

|---|---|---|---|

| Post-Cyclization Acylation | 420 | 78% | 98.5% |

| One-Pot Synthesis | 380 | 65% | 95.2% |

Post-cyclization acylation, while costlier, offers superior purity for API manufacturing.

Environmental Impact

- Solvent Use: Dichloromethane in acylation steps necessitates recycling systems to meet EPA guidelines.

- Waste Streams: Alkaline aqueous layers from cyclization require neutralization before disposal.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-bromoacetyl)-5-methylisoxazole-3-carboxylate can undergo various chemical reactions, including:

Nucleophilic substitution: The bromoacetyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, primary amines, or thiols in the presence of a base like sodium hydroxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic substitution: Formation of substituted isoxazole derivatives.

Oxidation: Formation of oxo-isoxazole derivatives.

Reduction: Formation of hydroxy-isoxazole derivatives.

Scientific Research Applications

Scientific Research Applications of Ethyl 4-(2-bromoacetyl)-5-methylisoxazole-3-carboxylate

This compound is a chemical compound with the molecular formula and a molecular weight of approximately 276.09 g/mol. It features an isoxazole ring and a bromoacetyl group, which contribute to its reactivity and potential as a pharmacological agent. The ethyl ester group enhances its solubility in organic solvents, making it useful in organic synthesis and medicinal chemistry.

Applications

This compound is a versatile compound with applications spanning organic synthesis, medicinal chemistry, and material science.

Organic Synthesis: It serves as a building block for synthesizing complex organic molecules. The compound can undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction.

- Nucleophilic Substitution: The bromoacetyl group can be replaced by nucleophiles like amines, thiols, or alcohols. Common reagents include sodium azide, primary amines, or thiols in the presence of a base like sodium hydroxide, leading to the formation of substituted isoxazole derivatives.

- Oxidation: The compound can be oxidized to form corresponding oxo derivatives using reagents like potassium permanganate or chromium trioxide.

- Reduction: The carbonyl group can be reduced to form alcohol derivatives using reagents such as lithium aluminum hydride or sodium borohydride.

Medicinal Chemistry: The isoxazole ring can interact with biological targets such as enzymes or receptors, potentially inhibiting their activity. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules, leading to modifications that alter their function. It exhibits anticancer properties, immunosuppressive effects, and potential applications in drug development.

- Anticancer Activity: In vitro studies have demonstrated its cytotoxic effects on several human cancer cell lines, including gastric cancer, colon cancer, liver cancer, nasopharyngeal carcinoma, and breast cancer. For instance, it showed significant activity against gastric cancer cells (NUGC) with an IC50 value of 29 nM, comparable to the standard drug CHS 828 (IC50 = 25 nM).

- Mechanism of Action: Investigations into the signaling pathways activated by this compound revealed upregulation of caspases and other pro-apoptotic factors, indicating a robust mechanism that warrants further exploration in preclinical models.

Material Science: It is used in the synthesis of polymers and other materials with specific properties.

This compound is of interest in medicinal chemistry due to its diverse biological activities.

Anticancer Properties: The compound has demonstrated anticancer activity, particularly against gastric cancer cells. In vitro studies have shown that it significantly inhibits the growth of gastric cancer cell lines.

Immunosuppressive Effects: Research into related isoxazole derivatives indicated that certain modifications could enhance their immunosuppressive effects while minimizing toxicity, suggesting potential therapeutic applications in immune modulation.

Case Studies and Research Findings

- Study on Gastric Cancer Cells: A study demonstrated that this compound significantly inhibited the growth of gastric cancer cell lines, providing a basis for further investigation into its use as an anticancer agent.

- Immunosuppressive Activity: Research into related isoxazole derivatives indicated that certain modifications could enhance their immunosuppressive effects while minimizing toxicity, suggesting potential therapeutic applications in immune modulation.

- Mechanistic Studies: Investigations into the signaling pathways activated by this compound revealed upregulation of caspases and other pro-apoptotic factors, indicating a robust mechanism that warrants further exploration in preclinical models.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-bromoacetyl)-5-methylisoxazole-3-carboxylate depends on its specific application. In medicinal chemistry, the isoxazole ring can interact with biological targets such as enzymes or receptors, potentially inhibiting their activity. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules, leading to modifications that alter their function.

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate (CAS: 82855-35-4)

- Substituents : Chloromethyl at C4, methyl at C5.

- Molecular Formula: C₈H₁₀ClNO₃ (MW: 203.62 g/mol) .

- Key Differences : The chloro substituent is less reactive than bromoacetyl in nucleophilic substitutions due to weaker leaving-group ability. This compound is often used in alkylation reactions but requires harsher conditions compared to brominated analogs.

Ethyl 4-((E)-1-(2-hydroxybenzoyl-hydrozono)ethyl)-5-methylisoxazole-3-carboxylic acid

- Substituents : Hydrazone-linked 2-hydroxybenzoyl group at C4, methyl at C5.

- Key Differences: The hydrazone group enables hydrogen bonding, enhancing binding affinity to biological targets like the Sxc⁻ transporter. This compound exhibited the highest inhibitory activity (IC₅₀ ~ 1.2 µM) in its series, outperforming non-hydroxylated analogs .

Methyl 5-(bromomethyl)-3-phenylisoxazole-4-carboxylate (53)

- Substituents : Bromomethyl at C5, phenyl at C3.

- Key Differences : The bromomethyl group at C5 and phenyl substitution alter electronic properties, increasing lipophilicity. This compound serves as a key intermediate in synthesizing thiazole derivatives via nucleophilic displacement .

Biological Activity

Ethyl 4-(2-bromoacetyl)-5-methylisoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, immunosuppressive effects, and potential applications in drug development.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 276.09 g/mol. It features an isoxazole ring, which is known for its reactivity and biological significance. The presence of the bromoacetyl group enhances its potential as a pharmacological agent, while the ethyl ester increases its solubility in organic solvents, facilitating various applications in organic synthesis and medicinal chemistry .

Anticancer Activity

This compound has demonstrated promising anticancer activity, particularly against gastric cancer cells. In vitro studies have evaluated its cytotoxic effects on several human cancer cell lines, including:

- Gastric Cancer (NUGC)

- Colon Cancer (DLD1)

- Liver Cancer (HA22T and HEPG2)

- Nasopharyngeal Carcinoma (HONE1)

- Breast Cancer (MCF)

The compound exhibited significant cytotoxicity, with an IC50 value of 29 nM against NUGC cells, comparable to the standard drug CHS 828 (IC50 = 25 nM). These findings suggest that the compound could be a valuable candidate for further development in cancer therapeutics .

Immunosuppressive Properties

Research has also indicated that derivatives of isoxazole compounds can exhibit immunosuppressive properties. In particular, studies involving related compounds have shown their ability to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin A (PHA). Such immunosuppressive effects are crucial for developing treatments for autoimmune diseases and organ transplantation .

The mechanism by which this compound exerts its biological effects may involve multiple pathways:

- Caspase Activation : Induction of caspase expression suggests a pro-apoptotic mechanism.

- Inhibition of Pro-inflammatory Cytokines : Similar compounds have been shown to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF-α) production in human blood cultures, indicating potential anti-inflammatory properties .

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Ethyl 5-methylisoxazole-4-carboxylate | Lacks bromoacetyl group; simpler structure | |

| Ethyl 5-(2-chloroacetyl)-3-methylisoxazole-4-carboxylate | Chlorine instead of bromine; differing reactivity | |

| This compound | Unique bromoacetyl substitution; significant anticancer activity |

This table highlights the unique attributes of this compound that may contribute to its specific biological activities.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities associated with this compound:

- Study on Gastric Cancer Cells : A recent study demonstrated that this compound significantly inhibited the growth of gastric cancer cell lines, providing a basis for further investigation into its use as an anticancer agent.

- Immunosuppressive Activity : Research into related isoxazole derivatives indicated that certain modifications could enhance their immunosuppressive effects while minimizing toxicity, suggesting potential therapeutic applications in immune modulation .

- Mechanistic Studies : Investigations into the signaling pathways activated by this compound revealed upregulation of caspases and other pro-apoptotic factors, indicating a robust mechanism that warrants further exploration in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.